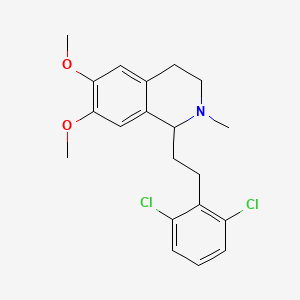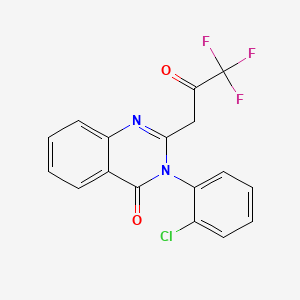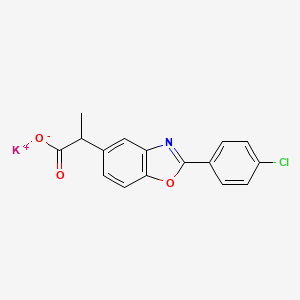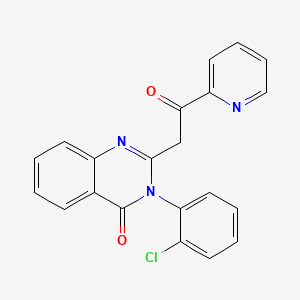
1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which is responsible for its chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to produce 1,3-naphthalenedisulfonic acid. This is followed by diazotization of an aromatic amine, such as 4-aminobenzenesulfonic acid, to form the diazonium salt. The final step involves coupling the diazonium salt with the sulfonated naphthalene derivative under controlled pH conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to achieve high coupling efficiency. The final product is often isolated by precipitation and purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-
- 1,3-Naphthalenedisulfonic acid, 7-[(4-amino-3-methylphenyl)azo]-
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((sulfomethyl)amino)phenyl)azo)-, trisodium salt is unique due to the presence of the sulfomethyl group, which enhances its solubility and reactivity compared to other similar azo compounds. This makes it particularly useful in applications requiring high solubility and stability.
Propiedades
Número CAS |
68084-13-9 |
|---|---|
Fórmula molecular |
C17H12N3Na3O9S3 |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
trisodium;7-[[4-(sulfonatomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C17H15N3O9S3.3Na/c21-30(22,23)10-18-12-3-5-13(6-4-12)19-20-14-2-1-11-7-15(31(24,25)26)9-17(16(11)8-14)32(27,28)29;;;/h1-9,18H,10H2,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
Clave InChI |
BUCCTKQQPWMCOW-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)



![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

